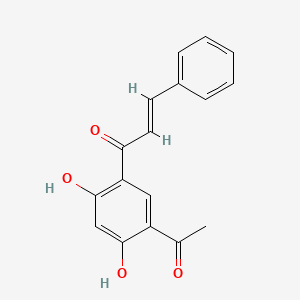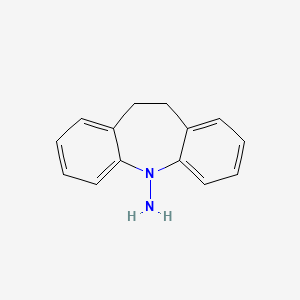
10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route for 10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine involves the reduction of dibenz(b,f)azepine. The reduction can be achieved using hydrogenation in the presence of a palladium catalyst . Another method involves the pseudo-intramolecular hydrohalogenation of 2-(2’-bromophenyl)ethynylaniline, which proceeds in a syn-selective manner .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 10,11-dihydro-5H-dibenz(b,f)azepin-5-one.
Reduction: Reduction reactions can convert it back to its parent compound, dibenz(b,f)azepine.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 10,11-Dihydro-5H-dibenz(b,f)azepin-5-one.
Reduction: Dibenz(b,f)azepine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant and antidepressant properties.
Industry: The compound is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine involves its interaction with various molecular targets. In the case of its derivatives like carbamazepine, the compound exerts its effects by inhibiting voltage-gated sodium channels in neurons, thereby stabilizing hyperexcited nerve membranes and reducing repetitive neuronal firing . This action is crucial in controlling seizures and mood disorders.
Comparación Con Compuestos Similares
Similar Compounds
Carbamazepine: A derivative used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: Another derivative with similar uses but a different side effect profile.
10,11-Dihydro-5H-dibenz(b,f)azepin-5-one: An oxidized form of the compound.
Uniqueness
10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine is unique due to its versatile chemical reactivity and its role as a key intermediate in the synthesis of various pharmacologically active compounds. Its derivatives, such as carbamazepine and oxcarbazepine, have significant therapeutic applications, particularly in the treatment of neurological disorders .
Propiedades
Número CAS |
7458-07-3 |
|---|---|
Fórmula molecular |
C14H14N2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
5,6-dihydrobenzo[b][1]benzazepin-11-amine |
InChI |
InChI=1S/C14H14N2/c15-16-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10,15H2 |
Clave InChI |
FCMWBRZJSTVEGU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


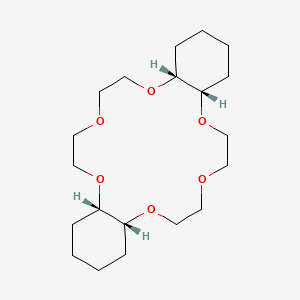
![1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-3-ylmethoxy)purine-2,6-dione](/img/structure/B14153027.png)
![2-{4-[(E)-(2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B14153030.png)
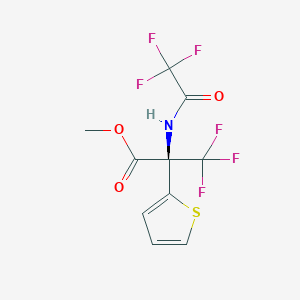
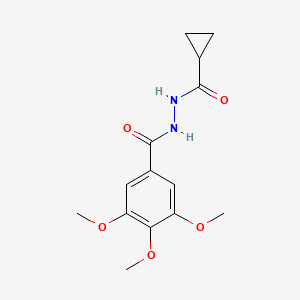
![11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14153041.png)
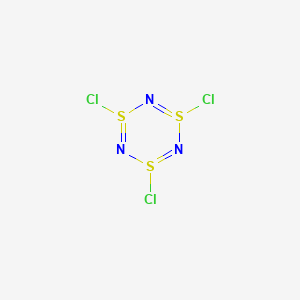
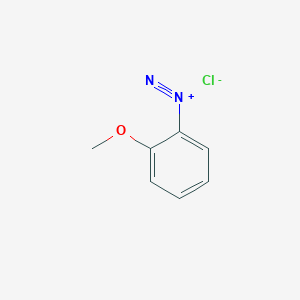
![5-ethoxy-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B14153061.png)
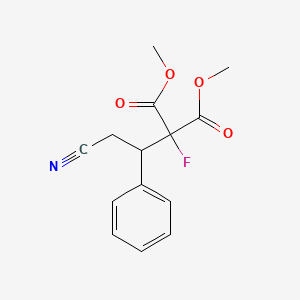
![(4Z)-1-(4-chlorophenyl)-4-[(2-ethyl-6-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B14153069.png)
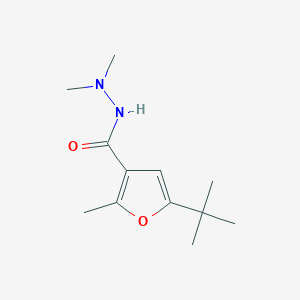
![[2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B14153079.png)
